molecular formula C6H11ClN2 B8140506 (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Cat. No.: B8140506
M. Wt: 146.62 g/mol
InChI Key: PDAACCSVWIKYDN-RGMNGODLSA-N
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Description

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (CAS 1413085-67-2) is a chiral building block of high value in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a nitrogen-containing heterocycle that is a fundamental component in a vast number of biologically active compounds and approved pharmaceuticals . The pyrrolidine scaffold is prevalent in natural alkaloids and synthetic drugs, contributing to properties across various therapeutic areas, including use as inhibitors for conditions like hepatitis C and certain types of cancer . The specific stereochemistry of the (S)-enantiomer is critical, as chirality often defines a molecule's pharmacological activity, binding affinity, and metabolic profile . The acetonitrile functional group (-CN) is a versatile synthetic handle. It can be readily transformed into other valuable functional groups, such as carboxylic acids (-COOH) or amines (-CH2NH2), through hydrolysis or reduction reactions, respectively . This makes the compound an excellent precursor for further chemical elaboration. Researchers utilize this nitrile-containing pyrrolidine derivative as a key intermediate in the stereoselective synthesis of more complex, optically pure pyrrolidine derivatives that serve as precursors for active pharmaceutical ingredients (APIs) . This product is intended for Research and Development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAACCSVWIKYDN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Acetonitrile Group: The acetonitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is primarily explored for its potential as a therapeutic agent. Its chiral nature allows it to interact selectively with biological targets, which is crucial in drug design and development. Studies have indicated that this compound may exhibit biological activities, including:

  • Receptor Interactions : It has been investigated for its affinity towards various receptors, suggesting potential applications in treating neurological disorders.
  • Antidepressant Development : The compound serves as a building block in synthesizing novel antidepressants that aim for rapid onset of action and reduced side effects.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the production of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable for:

  • Synthesis of Complex Molecules : It can be involved in metal-catalyzed reactions to create complex structures necessary for drug development.
  • Building Block for Bioactive Compounds : Its structural features enable the synthesis of derivatives with enhanced pharmacological properties .

Case Study 1: Antidepressant Synthesis

A recent study highlighted the use of this compound in developing new antidepressants. Researchers employed this compound to synthesize derivatives that showed promising results in preclinical trials, focusing on improving cognitive function while minimizing side effects. The study emphasized the importance of the pyrrolidine ring in enhancing the compounds' efficacy and selectivity.

In another investigation, this compound was screened for its interaction with human monoacylglycerol lipase (hMAGL). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in pain management and neuroprotection. This study underscores the compound's versatility and relevance in pharmacological research .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey ApplicationNotable Properties
(R)-2-(Pyrrolidin-2-yl)acetonitrileAntidepressant synthesisChiral structure enhances receptor selectivity
2-Phenyl-2-pyrrolidin-1-yl-acetonitrileForensic analysis and drug developmentUsed in gas chromatography for stimulant detection
Pyrrolidinone derivativesPain managementInhibitory effects on hMAGL and FAAH

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring provides structural stability. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : C₆H₁₀ClN₂
  • Molecular Weight : ~145.61 g/mol (calculated)
  • Functional Groups : Acetonitrile (nitrile), pyrrolidine (secondary amine), hydrochloride salt.
  • Solubility : Likely polar due to the hydrochloride salt, enhancing aqueous solubility compared to the free base.

Comparison with Structurally Similar Compounds

2-(Pyridin-4-yl)acetonitrile Hydrochloride

  • Molecular Formula : C₇H₇ClN₂
  • Molecular Weight : 154.60 g/mol
  • CAS : 92333-25-0
  • Key Differences: Replaces the pyrrolidine ring with a pyridine ring, introducing aromaticity and altering electronic properties. Hazards: Higher toxicity (H302+H312+H332: harmful if swallowed, in contact with skin, or inhaled) .

(1H-Pyrrol-2-yl)acetonitrile

  • Molecular Formula : C₆H₆N₂
  • Molecular Weight : 106.13 g/mol
  • CAS : 50551-29-6
  • Key Differences: Lacks the saturated pyrrolidine ring and hydrochloride salt, reducing polarity and stability. The pyrrole ring (aromatic) vs. Applications: Used in organic synthesis for heterocyclic building blocks.

(S)-2-(Pyrrolidin-3-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • CAS : 2738332-07-3
  • Key Differences: Substitution at the pyrrolidine 3-position instead of 2-position, affecting stereochemical interactions. Hazards: Moderate (H302: harmful if swallowed; H315: skin irritation) .

(S)-Methyl 2-(Pyrrolidin-2-yl)acetate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.65 g/mol
  • CAS : 439918-59-9
  • Key Differences :
    • Ester group instead of nitrile, altering metabolic stability and reactivity.
    • The methyl ester may serve as a prodrug, hydrolyzing to the carboxylic acid in vivo.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards
(S)-2-(Pyrrolidin-2-yl)acetonitrile HCl C₆H₁₀ClN₂ 145.61 (calculated) Nitrile, pyrrolidine, HCl salt Inferred from analogs
2-(Pyridin-4-yl)acetonitrile HCl C₇H₇ClN₂ 154.60 Nitrile, pyridine, HCl salt H302+H312+H332, H315, H319, H335
(1H-Pyrrol-2-yl)acetonitrile C₆H₆N₂ 106.13 Nitrile, pyrrole Not specified
(S)-2-(Pyrrolidin-3-yl)acetic acid HCl C₆H₁₂ClNO₂ 165.62 Carboxylic acid, pyrrolidine, HCl salt H302, H315, H319, H335

Table 2: Pharmacological Relevance of Analogs

Compound Potential Applications Evidence Source
XL413 (pyrrolidine-containing kinase inhibitor) Anticancer agent targeting Cdc7 kinase Original Research
Pyridine-based nitriles Pharmaceutical intermediates Chemical Catalog
Pyrrolidine esters/acids Prodrugs or chiral building blocks Chemical Data

Key Findings and Implications

Functional Group Impact :

  • The nitrile group in (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl may enhance metabolic stability compared to esters or carboxylic acids .
  • Pyridine analogs exhibit higher toxicity, likely due to aromatic interactions .

Stereochemical Considerations :

  • The S-configuration in pyrrolidine derivatives could optimize target binding in chiral environments, as seen in kinase inhibitors like XL413 .

Synthetic Utility :

  • Hydrochloride salts improve solubility, facilitating use in aqueous reaction conditions .

Biological Activity

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, also known as 2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₁ClN₂ and a molar mass of 146.62 g/mol. Its structure features a pyrrolidine ring and an acetonitrile group , which contribute to its unique properties and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The pyrrolidine ring can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, indicating potential applications in treating neurological disorders. Additionally, the nitrile group may participate in covalent bonding with target proteins, enhancing the compound's biological efficacy.

Biological Activity Highlights

  • Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, potentially making it a candidate for pain management therapies. Its anti-inflammatory properties could further support its use in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Potential : In vitro studies have explored its anticancer properties using cell lines such as A549 (human lung adenocarcinoma). The compound exhibited cytotoxic effects that were structure-dependent, suggesting that modifications to its chemical structure could enhance its therapeutic potential against cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 1.25 mg/mL
AnticancerA549 (lung cancer cells)Reduced viability to 66% at 100 µM
Analgesic PotentialNeurological pathwaysModulation of pain perception

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
  • Anticancer Activity Assessment : In a comparative study involving various pyrrolidine derivatives, this compound was tested for cytotoxicity against A549 cells. The findings revealed that it effectively reduced cell viability compared to control groups, highlighting its potential as an anticancer agent .
  • Neurotransmitter Modulation Studies : Research focusing on the interaction of this compound with neurotransmitter systems revealed its capability to influence dopamine and serotonin pathways, which are critical in mood regulation and pain perception.

Q & A

Q. What synthetic routes are validated for producing enantiomerically pure (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For pyrrolidine derivatives, methods include:

  • Chiral Pool Synthesis : Starting from (S)-proline or its derivatives, followed by cyanomethylation via nucleophilic substitution .
  • Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates to the (S)-configured pyrrolidine backbone .
  • Quality Control : Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry, cross-referenced with X-ray crystallography for absolute configuration confirmation .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify pyrrolidine ring protons (δ 1.5–3.5 ppm) and nitrile functionality (C≡N stretch at ~2250 cm1^{-1} in IR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 162.07 for C6 _6H12 _{12}ClN2 _2O) .
  • X-ray Diffraction : Single-crystal analysis using SHELX software to resolve chiral centers and hydrogen-bonding networks in the hydrochloride salt .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the stability of this compound in aqueous media?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–9). Monitor nitrile hydrolysis to amides/carboxylic acids via LC-MS .
  • Counterion Impact : Compare hydrochloride vs. other salts (e.g., trifluoroacetate) for hygroscopicity and shelf life. Use dynamic vapor sorption (DVS) to quantify moisture uptake .
  • Solvent Optimization : Acetonitrile/water mixtures (e.g., 70:30 v/v) minimize degradation during HPLC analysis due to low nucleophilicity .

Q. What strategies resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

  • Case Example : Discrepancies may arise from solvent-dependent optical rotation or column matrix interactions.
    • Step 1 : Re-run chiral HPLC with alternative mobile phases (e.g., hexane/isopropanol vs. acetonitrile/water) to assess column specificity .
    • Step 2 : Validate polarimetry results using a standardized concentration (1% w/v in methanol) and temperature (25°C) .
    • Step 3 : Cross-validate via 1H^1\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to detect diastereomeric splitting .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nitrile hydrolysis. Key parameters include:
    • Activation energy barriers for nucleophilic attack (e.g., by OH^-) at the nitrile carbon.
    • Solvent effects (PCM model) on reaction kinetics .
  • MD Simulations : Simulate interactions with biological nucleophiles (e.g., cysteine thiols) to predict metabolic pathways .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling nitrile-containing compounds like this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with sodium bicarbonate (for HCl) and absorb with vermiculite. Avoid water to prevent exothermic reactions .
  • Waste Disposal : Segregate as hazardous halogenated waste (EPA Code D003) due to cyanide release potential under extreme conditions .

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